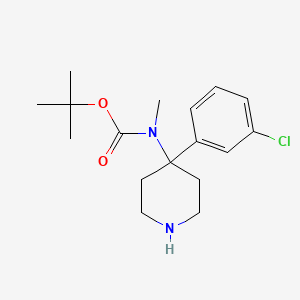
(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a synthetic organic compound that features a triazole ring and a fluorophenyl group. Compounds with triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could be used to modify the triazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition:
Antimicrobial Activity: Compounds with triazole rings often exhibit antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Agriculture: Possible applications as agrochemicals or pesticides.
Polymer Science: Use in the synthesis of polymers with specific properties.
作用機序
The mechanism of action of (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine would depend on its specific interactions with molecular targets. Common mechanisms may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interaction with receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
(1H-1,2,4-Triazol-3-yl)(4-fluorophenyl)methanamine: A similar compound with a single triazole ring.
(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)phenylmethanamine: A similar compound without the fluorine substitution.
Uniqueness
The presence of both the triazole rings and the fluorophenyl group in (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
特性
分子式 |
C12H12FN7 |
|---|---|
分子量 |
273.27 g/mol |
IUPAC名 |
(4-fluorophenyl)-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C12H12FN7/c13-9-3-1-8(2-4-9)11(14)12-17-10(18-19-12)5-20-7-15-6-16-20/h1-4,6-7,11H,5,14H2,(H,17,18,19) |
InChIキー |
ATLDVXUOTDLEEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=NNC(=N2)CN3C=NC=N3)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)



![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)

![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)




![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)
